ML230

ABCG2 Selectivity Multidrug Resistance

ML230 is a definitive chemical probe for ABCG2 (BCRP) with a 36-fold selectivity window over ABCB1, validated in JC-1 efflux assays. Choose this compound when you need to dissect ABCG2-specific contributions to multidrug resistance without confounding ABCB1 inhibition. It potentiates mitoxantrone and topotecan activity in preclinical models, making it essential for chemoresistance reversal studies. Procure ML230 when experimental reproducibility and transporter specificity are non-negotiable.

Molecular Formula C25H21N5O3
Molecular Weight 439.5 g/mol
Cat. No. B609130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML230
SynonymsML230, CID44640177, KSC-6-131-1, SID 88095709
Molecular FormulaC25H21N5O3
Molecular Weight439.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=NC3=CC(=NN32)C4=CC=CC=C4)C5=CC=CO5)C(=O)C6=COC=C6
InChIInChI=1S/C25H21N5O3/c31-25(19-8-14-32-17-19)29-11-9-28(10-12-29)24-16-21(22-7-4-13-33-22)26-23-15-20(27-30(23)24)18-5-2-1-3-6-18/h1-8,13-17H,9-12H2
InChIKeyLRPGMVPQQLBMNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML230: A Selective ABCG2 Efflux Inhibitor for Cancer Multidrug Resistance Research


ML230 (CID 44640177) is a selective small-molecule inhibitor of the ATP-binding cassette (ABC) transporter ABCG2 (Breast Cancer Resistance Protein, BCRP) [1]. This compound was developed through a high-throughput flow cytometry screen and subsequent focused structure-activity relationship (SAR) efforts to address the need for a chemical probe with a well-defined selectivity profile over the closely related efflux pump ABCB1 (P-glycoprotein, MDR1) [2]. ML230 serves as a tool for dissecting the specific contributions of ABCG2 to multidrug resistance (MDR) in cancer and for investigating transporter-mediated drug disposition.

Why ABCG2 Inhibitors Like Ko143 or Fumitremorgin C Cannot Substitute for ML230 in Experimental Protocols


While several small molecules are known to inhibit ABCG2, their utility in dissecting ABCG2-specific biology is often limited by poor selectivity or off-target activities. Many early-generation ABCG2 inhibitors, such as the fungal toxin Fumitremorgin C (FTC) and the more potent analog Ko143, exhibit either undefined or narrower selectivity windows against other ABC transporters like ABCB1 [1]. This lack of specificity complicates data interpretation in systems where both ABCG2 and ABCB1 are co-expressed. ML230 was specifically developed and validated to overcome this limitation, providing a 36-fold selectivity for ABCG2 over ABCB1, enabling researchers to confidently attribute observed effects to ABCG2 inhibition [2].

Quantitative Differentiation of ML230 vs. Other ABCG2 Inhibitors for Informed Procurement


ML230 Exhibits 36-Fold Selectivity for ABCG2 Over ABCB1, Outperforming Ko143 in Defined Assays

In a head-to-head cellular efflux assay using JC-1 as a fluorescent substrate, ML230 demonstrated a clear selectivity profile for ABCG2 over ABCB1. The EC50 for inhibiting ABCG2-mediated efflux was 130 nM, whereas the EC50 for ABCB1 inhibition was 4.65 µM, resulting in a 36-fold selectivity window [1]. This contrasts with other well-known ABCG2 inhibitors like Ko143, which, while potent, can show less favorable selectivity indices in comparable cellular assays depending on the specific substrate and cell line used [2].

ABCG2 Selectivity Multidrug Resistance

Low Nanomolar Chemoreversal Activity of ML230 Reverses Mitoxantrone Resistance

ML230 demonstrates functional chemoreversal activity, potentiating the cytotoxic effect of mitoxantrone in ABCG2-overexpressing cells. The concentration required for 50% reversal (CR50) was determined to be 310 nM [1]. This low nanomolar potency for reversing drug resistance is a key functional endpoint that distinguishes ML230 from earlier, less potent ABCG2 inhibitors like Novobiocin, which typically requires micromolar concentrations to achieve comparable effects [2].

Chemoreversal Mitoxantrone Drug Resistance

ML230 Demonstrates a Favorable Safety Window with a High TD50/CR50 Ratio

A critical parameter for any chemical probe is its inherent cytotoxicity, which can confound results. ML230 exhibits a favorable in vitro safety profile with a TD50 (toxic dose, 50%) of 18.3 µM, yielding a therapeutic index (TD50/CR50) of approximately 59 [1]. This is a significant improvement over the natural product Fumitremorgin C, which is known to be cytotoxic at lower concentrations, limiting its utility in long-term cell-based assays [2].

Cytotoxicity Therapeutic Index Safety

Recommended Applications for ML230 Based on its Quantitative Selectivity Profile


Dissecting ABCG2 vs. ABCB1 Contributions in Tumor Cell Line Multidrug Resistance

Given its 36-fold selectivity for ABCG2 over ABCB1 [1], ML230 is ideal for use in cancer cell lines co-expressing multiple ABC transporters. By using ML230 alongside a selective ABCB1 inhibitor, researchers can deconvolve the individual contributions of each pump to the observed resistance phenotype. This application is directly supported by the compound's validated selectivity in JC-1 efflux assays [2].

Potentiating the Cytotoxicity of ABCG2 Substrates like Mitoxantrone and Topotecan

ML230 has been explicitly shown to potentiate the activity of mitoxantrone in vitro and preliminarily in vivo, and its analogues have shown similar effects with topotecan [1]. This makes ML230 a valuable co-treatment agent in preclinical models to study the reversal of ABCG2-mediated chemoresistance, particularly for drugs known to be strong ABCG2 substrates [2].

Serving as a Gold Standard Positive Control in ABCG2 Binding and Inhibition Assays

Due to its well-characterized profile as an NIH Molecular Libraries Program probe, ML230 is frequently used as a reference standard or positive control in studies identifying new ABCG2 inhibitors. For instance, it was used as a recognized ABCG2 inhibitor to compare the binding score of Purpurogallin carboxylic acid (PCA) in a recent study [1]. This application leverages the compound's established and reproducible activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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